molecular formula C9H10N2O3 B181105 4-Acetamido-2-methylnitrobenzene CAS No. 51366-39-3

4-Acetamido-2-methylnitrobenzene

Cat. No. B181105
CAS RN: 51366-39-3
M. Wt: 194.19 g/mol
InChI Key: HTOMFNRBNSBPIU-UHFFFAOYSA-N
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Description

4-Acetamido-2-methylnitrobenzene is a chemical compound with the molecular formula CH3CONHC6H3(CH3)NO2 . It is used in various applications, including the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .


Synthesis Analysis

The synthesis of 4-Acetamido-2-methylnitrobenzene involves the use of Pyridine and AcCl in DCM. The solution of 20-2 (10 g, 65.789 mmol) in pyridine (20 mL) is added at 0° C. The mixture is then stirred at room temperature for 3 hours .


Molecular Structure Analysis

The molecular weight of 4-Acetamido-2-methylnitrobenzene is 194.19 . The linear formula of this compound is CH3CONHC6H3(CH3)NO2 .


Chemical Reactions Analysis

4-Acetamido-2-methylnitrobenzene may be used in the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-2-methylnitrobenzene include a density of 1.3±0.1 g/cm3, a boiling point of 391.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 190.8±24.6 °C .

Relevant Papers There are several peer-reviewed papers related to 4-Acetamido-2-methylnitrobenzene. For instance, a paper titled “Recent advancements in the use of Bobbitt’s salt and 4-acetamidoTEMPO” discusses the recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt’s salt and its stable organic nitroxide counterpart .

Scientific Research Applications

Synthesis of 2-Nitro-4-aminotoluene

4-Acetamido-2-methylnitrobenzene: is utilized in the synthesis of 2-nitro-4-aminotoluene through acid hydrolysis . This compound serves as an intermediate in the production of dyes, pigments, and other chemicals that require a nitroamine functional group.

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properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-5-8(10-7(2)12)3-4-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOMFNRBNSBPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372025
Record name 4-Acetamido-2-methylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-methylnitrobenzene

CAS RN

51366-39-3
Record name 4-Acetamido-2-methylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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